molecular formula C25H22N4O2S B5711360 2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide

2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide

Cat. No.: B5711360
M. Wt: 442.5 g/mol
InChI Key: TXNGEZGPSLJMNI-WGOQTCKBSA-N
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Description

2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a pyrazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Condensation with Benzamide: The final step involves the condensation of the pyrazole derivative with 2-hydroxybenzamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-17-12-14-20(15-13-17)32-25-22(18(2)28-29(25)19-8-4-3-5-9-19)16-26-27-24(31)21-10-6-7-11-23(21)30/h3-16,30H,1-2H3,(H,27,31)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNGEZGPSLJMNI-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C)C=NNC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C)/C=N/NC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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